molecular formula C16H19N3O3S B4959338 4-{2-[(4-TOLUIDINOCARBONYL)AMINO]ETHYL}-1-BENZENESULFONAMIDE

4-{2-[(4-TOLUIDINOCARBONYL)AMINO]ETHYL}-1-BENZENESULFONAMIDE

Cat. No.: B4959338
M. Wt: 333.4 g/mol
InChI Key: YUEGIDLRWKRGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[(4-TOLUIDINOCARBONYL)AMINO]ETHYL}-1-BENZENESULFONAMIDE is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonamide group and a toluidinocarbonyl group, making it a valuable subject for scientific research and industrial applications.

Properties

IUPAC Name

1-(4-methylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-12-2-6-14(7-3-12)19-16(20)18-11-10-13-4-8-15(9-5-13)23(17,21)22/h2-9H,10-11H2,1H3,(H2,17,21,22)(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEGIDLRWKRGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(4-TOLUIDINOCARBONYL)AMINO]ETHYL}-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-toluidine with carbonyl chloride to form 4-toluidinocarbonyl chloride. This intermediate is then reacted with ethylenediamine to produce the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(4-TOLUIDINOCARBONYL)AMINO]ETHYL}-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-{2-[(4-TOLUIDINOCARBONYL)AMINO]ETHYL}-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{2-[(4-TOLUIDINOCARBONYL)AMINO]ETHYL}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of carbonic anhydrase IX, an enzyme involved in pH regulation in tumor cells. By inhibiting this enzyme, the compound can disrupt the metabolic processes of cancer cells, leading to their apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[(4-TOLUIDINOCARBONYL)AMINO]ETHYL}-1-BENZENESULFONAMIDE is unique due to its dual functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX sets it apart from other similar compounds, making it a valuable candidate for anticancer research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.